2,6-Diiodo-3-methoxypyridine
Overview
Description
2,6-Diiodo-3-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5I2NO and a molecular weight of 360.92 g/mol It is characterized by the presence of two iodine atoms and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diiodo-3-methoxypyridine can be synthesized from 2,6-diiodo-3-hydroxypyridine and iodomethane . The reaction typically involves the methylation of the hydroxyl group using iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl group to the methoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Diiodo-3-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Products include azido, cyano, and organometallic derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
2,6-Diiodo-3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-diiodo-3-methoxypyridine is primarily related to its ability to undergo substitution and oxidation reactions. The iodine atoms and methoxy group provide reactive sites for chemical transformations, allowing the compound to interact with various molecular targets. The exact pathways and molecular targets depend on the specific application and the nature of the chemical reactions involved.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diiodo-3-methoxypyridine
- 6-Iodo-2,3-dimethoxypyridine
- 2,5-Dichloro-4-iodo-3-methoxypyridine
- 5-Iodo-2,3-dimethoxypyridine
Uniqueness
2,6-Diiodo-3-methoxypyridine is unique due to the specific positioning of the iodine atoms and the methoxy group on the pyridine ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
2,6-diiodo-3-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMICSTQRCNYRTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471542 | |
Record name | 2,6-Diiodo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437709-98-3 | |
Record name | 2,6-Diiodo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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